molecular formula C14H23ClN2O3 B1683258 Trimetazidine dihydrochloride CAS No. 13171-25-0

Trimetazidine dihydrochloride

Número de catálogo: B1683258
Número CAS: 13171-25-0
Peso molecular: 302.80 g/mol
Clave InChI: QHWBCHACIJBSFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimetazidine dihydrochloride is a piperazine derivative primarily used as a cytoprotective anti-ischemic agent. It is marketed under various brand names for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. This compound enhances the heart muscle’s ability to utilize glucose as a fuel by inhibiting fatty acid metabolism, thereby improving energy production and reducing ischemic damage .

Mecanismo De Acción

Target of Action

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

This compound acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of this compound affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

This compound is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of this compound’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of this compound can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Análisis Bioquímico

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, this compound modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, this compound has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of this compound under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that this compound continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, this compound may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trimetazidine dihydrochloride involves several steps:

Industrial Production Methods: In industrial settings, the preparation of this compound tablets involves:

Análisis De Reacciones Químicas

Types of Reactions: Trimetazidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    N-Formylation, N-Acetylation, and N-Methylation: Reagents like formic acid, acetic anhydride, and methyl iodide.

    Demethylation: Reagents such as boron tribromide or aluminum chloride.

Major Products:

Aplicaciones Científicas De Investigación

Overview

Trimetazidine dihydrochloride is an anti-ischemic agent primarily used in the management of coronary artery disease and other heart-related conditions. Its mechanism of action involves optimizing myocardial metabolism, particularly during ischemic events, by inhibiting fatty acid oxidation and enhancing glucose oxidation. This article explores the scientific research applications of trimetazidine, highlighting its efficacy in various clinical settings, supported by comprehensive data tables and documented case studies.

Angina Pectoris

Trimetazidine is widely recognized for its role in treating angina pectoris. It improves myocardial energy metabolism without affecting heart rate or blood pressure. Clinical studies indicate that trimetazidine can significantly enhance exercise tolerance and reduce anginal episodes when used alongside conventional therapies.

  • Study Findings : In a meta-analysis involving 28 studies with 2,552 patients, trimetazidine demonstrated a significant reduction in cardiovascular mortality (odds ratio 0.33) and hospitalizations due to heart failure (odds ratio 0.42) among patients with heart failure with reduced ejection fraction (HFrEF) .

Heart Failure

Trimetazidine has been studied for its effects on heart failure, particularly HFrEF. The drug has shown promise in improving functional capacity and quality of life in these patients.

  • Clinical Evidence : A study reported improvements in the New York Heart Association functional class and six-minute walk distance among patients treated with trimetazidine . Additionally, it was found to improve quality of life metrics significantly .

Peripheral Artery Disease

The medication is also indicated for peripheral artery disease, where it helps improve blood flow and alleviate symptoms related to ischemia.

Safety Profile

While generally well-tolerated, trimetazidine can cause side effects such as dizziness, gastrointestinal disturbances, and extrapyramidal symptoms in rare cases . It is contraindicated in patients with Parkinson's disease or severe renal impairment.

Comparative Efficacy

A comparative analysis of trimetazidine against other anti-anginal therapies reveals its unique position as a metabolic modulator rather than a conventional vasodilator or beta-blocker.

Study Population Intervention Outcome
TRIMPOL-II Study426 patients with anginaTrimetazidine + MetoprololImproved exercise duration (+20.1 seconds)
VASCO StudyChronic stable anginaTrimetazidine (70/140 mg)Significant increase in total exercise duration
Nonobstructive Hypertrophic Cardiomyopathy StudyPatients with HCMTrimetazidineNo significant improvement in exercise capacity

Case Studies

Several case studies have documented the beneficial effects of trimetazidine in clinical practice:

  • Case Study 1 : A patient with stable angina who was unresponsive to standard therapy showed marked improvement after adding trimetazidine to their regimen, leading to a significant reduction in anginal episodes and improved quality of life.
  • Case Study 2 : In a cohort of elderly patients with HFrEF, trimetazidine treatment resulted in enhanced functional capacity and reduced hospital admissions due to heart failure exacerbations.

Comparación Con Compuestos Similares

    Ranolazine: Another anti-anginal agent that inhibits fatty acid oxidation.

    Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

    Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Trimetazidine Dihydrochloride: this compound is unique in its ability to selectively inhibit fatty acid oxidation without affecting glucose metabolism. This selective inhibition allows for enhanced glucose utilization, which is particularly beneficial in ischemic conditions where efficient energy production is crucial .

Actividad Biológica

Trimetazidine dihydrochloride (TMZ) is a metabolic agent primarily used in the management of ischemic heart diseases. Its biological activity is characterized by several mechanisms that enhance cardiac function, particularly under conditions of reduced oxygen supply. This article delves into its mechanisms of action, efficacy in various clinical settings, and relevant research findings.

Trimetazidine exerts its effects through multiple pathways, primarily focusing on energy metabolism within cardiac cells:

  • Inhibition of Fatty Acid Oxidation : TMZ selectively inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), which is crucial in the β-oxidation of fatty acids. This inhibition shifts the metabolism from fatty acid oxidation to glucose oxidation, thereby reducing oxygen consumption during ATP synthesis .
  • Enhancement of Glucose Metabolism : By increasing the activity of pyruvate dehydrogenase, TMZ promotes glucose utilization, which is critical during ischemic conditions. This results in decreased production of lactic acid and hydrogen ions, mitigating cellular acidosis and calcium overload .
  • Anti-fibrotic Effects : TMZ has been shown to inhibit cardiac fibrosis by reducing the expression of connective tissue growth factor (CTGF), which plays a role in fibroblast proliferation and collagen synthesis. In animal models, TMZ significantly decreased collagen accumulation in myocardial tissue .
  • Reduction of Reactive Oxygen Species (ROS) : The compound also decreases ROS production, which is associated with oxidative stress and cardiomyocyte apoptosis. This protective effect contributes to improved myocardial function following ischemic events .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of trimetazidine in various clinical contexts, particularly in heart failure and ischemic conditions.

Table 1: Summary of Key Clinical Studies on Trimetazidine

Study ReferencePopulationInterventionPrimary OutcomeResults
97 tinnitus patients20 mg × 3/day vs placebo for 3 monthsTinnitus reliefNo significant difference between groups (p > 0.05)
51 symptomatic patients20 mg × 3/day vs placebo for 3 monthsExercise capacityImproved symptoms in TMZ group
26,977 CAD patientsMeta-analysis of RCTsMajor adverse cardiac events (MACE)No significant reduction in MACE; reduced stent restenosis (RR 0.53)

Case Studies

  • Heart Failure : In a rat model, TMZ reduced myocardial glycolysis while enhancing aerobic glucose oxidation, leading to decreased lactic acid accumulation and improved post-ischemic recovery . Clinical trials have demonstrated improvements in left ventricular ejection fraction and exercise tolerance among patients with chronic heart failure when treated with TMZ .
  • Chronic Tinnitus : A randomized controlled trial assessing TMZ for chronic tinnitus found no significant efficacy compared to placebo, indicating that its benefits may be limited to cardiovascular applications rather than auditory disorders .

Propiedades

Número CAS

13171-25-0

Fórmula molecular

C14H23ClN2O3

Peso molecular

302.80 g/mol

Nombre IUPAC

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H

Clave InChI

QHWBCHACIJBSFV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl

SMILES canónico

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl

Apariencia

Solid powder

Key on ui other cas no.

13171-25-0

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

40.3 [ug/mL] (The mean of the results at pH 7.4)

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Centrophène
Dihydrochloride, Trimetazidine
Idaptan
Trimétazidine Irex
Trimetazidine
Trimetazidine Dihydrochloride
Vasartel
Vastarel

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimetazidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Trimetazidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Trimetazidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Trimetazidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Trimetazidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Trimetazidine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.